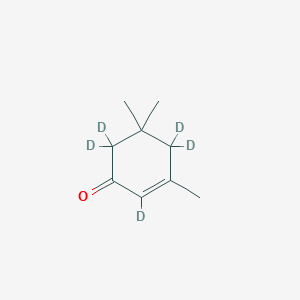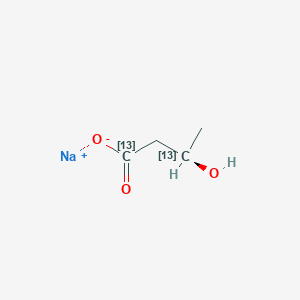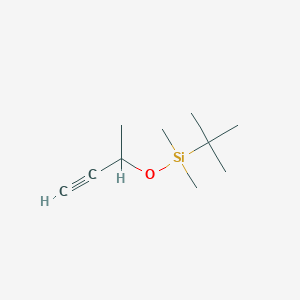
2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one
Vue d'ensemble
Description
“2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one” is also known as “Isophorone-2,4,4,6,6-d5” and "3,5,5-Trimethyl-2-cyclohexen-1-one-2,4,4,6,6-d5" . It has a molecular formula of C9H9D5O and a molecular weight of 143.23800 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a flash point of 204.8 °F . Other properties such as melting point, boiling point, density, and water solubility are not available .Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Industry Applications
Cyclohexene and its derivatives are crucial intermediates in the chemical industry, utilized broadly in synthesizing various products ranging from pharmaceuticals to perfumery. The controlled and selective catalytic oxidation of cyclohexene, a process relevant to compounds like 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one, can lead to a variety of oxidation states and functional groups. Such selective oxidations are valuable for creating specific intermediates for further chemical synthesis. This area of research is critical for both academic and industrial applications, aiming to improve yield, selectivity, and environmental sustainability in chemical manufacturing processes (Cao et al., 2018).
Antioxidant Activity and Pharmaceutical Applications
The study of antioxidants is significant in fields ranging from food engineering to pharmaceuticals. Compounds structurally related to this compound could play a role in scavenging free radicals, thus contributing to the antioxidant capacity of pharmaceutical and nutraceutical formulations. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, and FRAP assays, are essential tools in evaluating the potential therapeutic effects of new compounds (Munteanu & Apetrei, 2021).
Environmental Detection and Monitoring
Specifically tailored cyclohexene derivatives, including those with isotopic labeling like this compound, could find applications in environmental monitoring and detection. For instance, the use of canines as chemical detectors for explosives has highlighted the importance of volatile organic compounds derived from cyclohexene and its derivatives. Understanding the chemical signatures of such compounds can enhance detection methods for various substances, including pollutants and explosives (Furton & Myers, 2001).
Novel Synthetic Pathways and Drug Development
Research on nitrogen heterocycles and their prevalence in pharmaceuticals underscores the importance of structural diversity in drug development. Compounds like this compound, through their structural motifs, can inspire the design of new drugs. The exploration of novel synthetic routes and substitution patterns provides a foundation for developing new therapeutic agents with enhanced efficacy and safety profiles (Vitaku et al., 2014).
Propriétés
IUPAC Name |
2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-FIFBNPHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746424 | |
| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262769-87-8 | |
| Record name | 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262769-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)









![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)